molecular formula C9H7N B167102 Quinoline-d7 CAS No. 34071-94-8

Quinoline-d7

Cat. No.: B167102
CAS No.: 34071-94-8
M. Wt: 136.2 g/mol
InChI Key: SMWDFEZZVXVKRB-GSNKEKJESA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Quinoline-d7 can be synthesized through several methods. One common approach involves the deuteration of quinoline using deuterium gas or deuterated reagents under specific conditions. The process typically requires a catalyst and elevated temperatures to facilitate the exchange of hydrogen atoms with deuterium atoms .

Industrial Production Methods: Industrial production of this compound often involves large-scale deuteration processes using specialized equipment to ensure high isotopic purity. The reaction conditions are optimized to achieve maximum yield and purity, often involving the use of deuterium oxide (heavy water) and deuterated solvents .

Chemical Reactions Analysis

Types of Reactions: Quinoline-d7 undergoes various chemical reactions similar to its non-deuterated counterpart. These include:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Quinoline-d7 has a wide range of applications in scientific research:

Comparison with Similar Compounds

    Quinoline-13C9: Another isotopically labeled quinoline, but with carbon-13 atoms instead of deuterium.

    Potassium Isoquinoline-4-trifluoroborate: A derivative of isoquinoline with different isotopic labeling.

    5-Iodoquinoline: A halogenated quinoline derivative.

Uniqueness: Quinoline-d7 is unique due to its deuterium labeling, which provides distinct advantages in NMR spectroscopy and metabolic studies. Its isotopic purity and stability make it a valuable tool in various scientific fields .

Properties

IUPAC Name

2,3,4,5,6,7,8-heptadeuterioquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N/c1-2-6-9-8(4-1)5-3-7-10-9/h1-7H/i1D,2D,3D,4D,5D,6D,7D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMWDFEZZVXVKRB-GSNKEKJESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C2C(=C1[2H])C(=C(C(=N2)[2H])[2H])[2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34071-94-8
Record name Quinoline-d7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of studying Quinoline-d7 in the context of electronic spectra and molecular structure?

A: this compound, a deuterated form of Quinoline, plays a crucial role in spectroscopic investigations. Replacing hydrogen atoms with deuterium alters the vibrational frequencies within the molecule without significantly changing its electronic structure. This isotopic substitution allows researchers to identify and assign specific vibrational transitions in the electronic spectra of Quinoline, leading to a more refined understanding of its electronic and vibrational energy levels. []

Q2: How does the use of mixed crystals contribute to understanding the electronic spectra of this compound?

A: Mixed crystal spectroscopy involves incorporating a small amount of the target molecule (this compound in this case) into a host crystal lattice. This technique minimizes intermolecular interactions that can complicate spectral interpretation. By analyzing the well-defined spectral features obtained from mixed crystals, researchers can gain clearer insights into the intrinsic electronic transitions of this compound, disentangling them from solid-state effects. []

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